2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-methyloxan-4-yl)oxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(11-7-4-9)2-5-10-6-3-8;/h2-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSSZCJTEXYSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4-methyltetrahydro-2H-pyran with ethylene oxide in the presence of a base to form the intermediate compound, which is then reacted with ammonia to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Studies
The compound is utilized in pharmacological research, particularly in the study of drug interactions and mechanisms of action. It has been noted for its potential effects on lysosomal phospholipase A2, an enzyme involved in lipid metabolism. Research indicates that compounds affecting this enzyme can lead to significant insights into drug-induced phospholipidosis, a condition characterized by abnormal lipid accumulation in cells .
Case Study: Inhibition of Lysosomal Phospholipase A2
A study demonstrated that certain compounds, including 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride, inhibit lysosomal phospholipase A2 activity. This inhibition was linked to the accumulation of phospholipids within lysosomes, providing a model for understanding drug toxicity mechanisms .
2. Drug Development
The compound serves as a lead structure in the development of new therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects. Researchers are exploring its derivatives for potential use as anti-inflammatory and analgesic agents.
3. Biochemical Assays
In biochemical assays, 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride is employed to assess enzyme activity and cellular responses to various stimuli. For instance, it has been used in assays to measure the thermal stability of enzymes under different conditions, providing insights into enzyme functionality and stability .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Molecular Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Biological Activity
2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride, also known as 2-((4-methyltetrahydro-2H-pyran-4-yl)oxy)ethan-1-amine hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 2-((4-methyltetrahydro-2H-pyran-4-yl)oxy)ethan-1-amine hydrochloride |
| Molecular Formula | C₈H₁₇ClN₂O₂ |
| Molecular Weight | 194.69 g/mol |
| Purity | ≥ 95% |
| Physical Form | Powder |
Biological Activity
The biological activity of 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride has been investigated in various contexts, particularly focusing on its pharmacological effects.
Research indicates that this compound may interact with specific protein targets, potentially influencing pathways related to:
- Neurotransmission : It may modulate neurotransmitter systems, particularly those involving monoamines.
- Cell Signaling : The compound could affect intracellular signaling pathways, leading to alterations in cellular responses.
Case Studies and Research Findings
Several studies have examined the biological effects and therapeutic potential of this compound:
- Inhibition of Protein-Protein Interactions : A study highlighted the role of similar compounds in stabilizing protein-protein interactions, which could be relevant for understanding the mechanisms by which 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride exerts its effects in cellular contexts .
- Pharmacological Screening : In vitro assays have shown that derivatives of this compound can influence cellular processes such as apoptosis and proliferation in cancer cell lines. For instance, compounds with similar structures were found to exhibit significant anti-cancer activity through modulation of apoptotic pathways .
- Toxicological Assessment : Preliminary toxicological studies indicated that while the compound does exhibit some cytotoxic effects at high concentrations, it also shows a favorable safety profile at therapeutic doses .
Summary of Biological Activities
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Wide distribution |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing multi-step synthesis of this compound?
- Methodology : Begin with a retrosynthetic analysis to identify key intermediates. Use catalysts (e.g., palladium-based) for coupling reactions and optimize solvent systems (e.g., DMF/water mixtures) to enhance yield . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradient elution. For hydrochloride salt formation, employ HCl gas in anhydrous ether under controlled pH .
- Data Validation : Compare NMR and mass spectrometry data with literature for intermediates. Use elemental analysis to confirm salt stoichiometry .
Q. How can researchers ensure purity and structural fidelity during characterization?
- Methodology : Combine orthogonal techniques:
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve.
- Structure : H/C NMR for functional group verification; X-ray crystallography for absolute configuration (if crystalline) .
Q. What protocols are critical for assessing compound stability under storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced Research Questions
Q. How to design in vitro bioactivity assays to evaluate receptor-targeted effects?
- Experimental Design :
- Target Selection : Prioritize receptors with structural homology to known amine-binding sites (e.g., GPCRs) .
- Assay Conditions : Use HEK293 cells transfected with target receptors; measure cAMP or calcium flux via fluorescence .
Q. How to resolve contradictions in bioactivity data across experimental models?
- Analysis Framework :
- Source Identification : Compare assay conditions (e.g., cell type, incubation time). For example, discrepancies in IC values may arise from differential expression of metabolizing enzymes .
- Meta-Analysis : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to isolate variables .
- Validation : Replicate key experiments using orthogonal methods (e.g., radioligand binding vs. functional assays) .
Q. What structural modifications could enhance aqueous solubility without compromising activity?
- Strategies :
- Pro-Drug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Co-Solvent Systems : Test solubility in PEG 400/water mixtures; correlate with LogP values .
Q. How to trace metabolic pathways in preclinical models?
- Methodology :
- Isotope Labeling : Synthesize C-labeled analogs and administer to rodents; collect plasma, urine, and feces over 72h .
- Metabolite ID : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Q. What experimental frameworks are suitable for environmental fate studies?
- Design :
- Abiotic Degradation : Expose to simulated sunlight (Xe lamp) and analyze photolysis products via GC-MS .
- Biotic Degradation : Incubate with soil microbiota; quantify parent compound and metabolites over 30 days .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
